![molecular formula C15H14N4O B2729708 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 923165-08-6](/img/structure/B2729708.png)
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The molecular formula of this compound is C15H14N4O.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . It also includes a pyridine ring, which is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 266.304.Applications De Recherche Scientifique
Anticancer and Cytotoxic Activity
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide derivatives have been explored for their potential as anticancer agents. A study demonstrated the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a variety of cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This highlights the role of structural modification in enhancing anticancer activity (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Research has also delved into the radiosynthesis of derivatives for imaging purposes, particularly in positron emission tomography (PET). For instance, the synthesis of [18F]PBR111 from a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including N,N-diethyl derivatives, showcases the application of these compounds in in vivo imaging to study various diseases, including neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antifungal Activity
Further studies have synthesized novel heterocycles incorporating the acetamide moiety to evaluate their antimicrobial and antifungal activities. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, demonstrated varied antimicrobial properties, underscoring the potential for developing new antimicrobial agents from this compound derivatives (Bondock et al., 2008).
Antituberculosis and Antimicrobial Evaluation
Compounds derived from this compound have also been investigated for their antimicrobial and antituberculosis efficacy. For instance, isoniazid clubbed pyrimidine derivatives were synthesized and demonstrated significant antimicrobial and antituberculosis activity, indicating their potential as therapeutic agents in combating bacterial and fungal infections, as well as tuberculosis (Soni & Patel, 2017).
Neuroinflammatory Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to acetamide derivatives have been synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies not only provide insights into the structure-activity relationship but also highlight the application of these compounds in neuroinflammatory imaging, further underscoring the versatility of this compound derivatives in scientific research (Damont et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-7-8-19-9-14(18-15(19)16-10)12-3-5-13(6-4-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPYMUMILSQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729625.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide](/img/structure/B2729628.png)
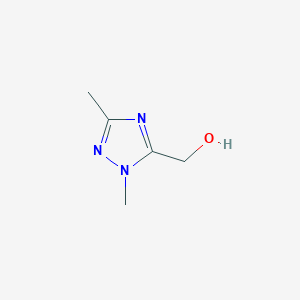
![methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2729631.png)
![1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2729634.png)
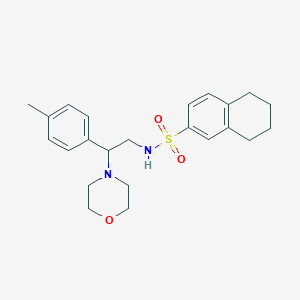
![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)

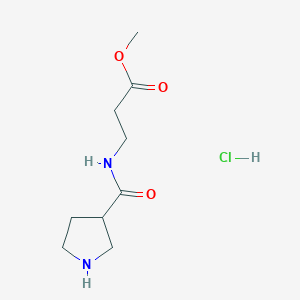
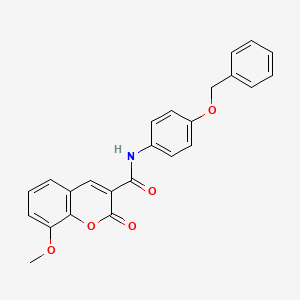
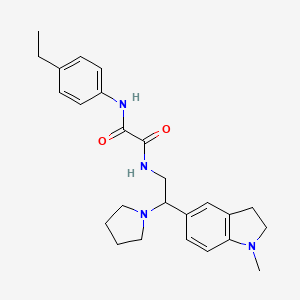
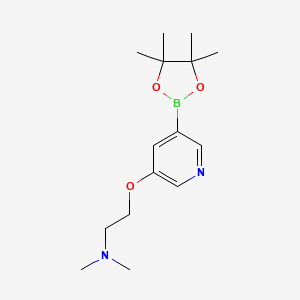
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)
![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)
